Cas no 1006344-04-2 (1-(4-fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine)

1-(4-Fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a 3,5-dimethylpyrazole core with a 4-fluorophenoxymethyl substituent, offering unique reactivity and binding properties. The presence of the fluorine atom enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The amine functionality at the 4-position allows for further derivatization, enabling the synthesis of diverse bioactive compounds. This compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry and crop protection research.
1-(4-fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine structure
1006344-04-2 structure
Product Name:1-(4-fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine
CAS No:1006344-04-2
MF:C12H14FN3O
MW:235.257465839386
MDL:MFCD04967713
CID:2621363
PubChem ID:19616484
Update Time:2025-06-09

1-(4-fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine
    • EN300-229127
    • 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-pyrazol-4-amine
    • CS-0240578
    • STK349340
    • BBL039792
    • GQB34404
    • 1-[(4-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine
    • 1006344-04-2
    • 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
    • 1-(4-fluorophenoxymethyl)-3,5-dimethylpyrazol-4-amine
    • 1-((4-Fluorophenoxy)methyl)-3,5-dimethyl-1H-pyrazol-4-amine
    • AKOS000306255
    • MDL: MFCD04967713
    • Inchi: 1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3
    • InChI Key: VAUPTEYZYKVYNL-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCN1C(C)=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 235.11209024Da
  • Monoisotopic Mass: 235.11209024Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 53.1Ų

1-(4-fluorophenoxy)methyl-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>

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